molecular formula C15H25ClN6O4 B12971071 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride

Cat. No.: B12971071
M. Wt: 388.85 g/mol
InChI Key: YOYUKRMZXJXIMC-HNCPQSOCSA-N
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Description

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride is a synthetic compound with significant applications in pharmaceutical research. It is structurally related to purine nucleosides and is often studied for its potential antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride typically involves multiple stepsThe valinate moiety is then attached via esterification, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride involves its incorporation into nucleic acids, where it can inhibit viral replication by interfering with DNA synthesis. The compound targets viral DNA polymerase, leading to chain termination and preventing the virus from multiplying .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride is unique due to its specific ester linkage and the presence of the ethyl-D-valinate moiety. This structural modification can enhance its pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H25ClN6O4

Molecular Weight

388.85 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m1./s1

InChI Key

YOYUKRMZXJXIMC-HNCPQSOCSA-N

Isomeric SMILES

CCN[C@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl

Canonical SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl

Origin of Product

United States

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